Cas no 1356355-11-7 (Saquinavir-d9)

Saquinavir-d9 is a deuterated analog of Saquinavir, a protease inhibitor used in antiretroviral therapy for HIV treatment. The incorporation of nine deuterium atoms enhances the compound's metabolic stability, making it a valuable internal standard for quantitative mass spectrometry analysis. Its isotopic labeling ensures minimal interference with the parent compound while providing distinct mass spectral signatures for accurate detection. Saquinavir-d9 is particularly useful in pharmacokinetic studies, drug metabolism research, and bioanalytical method development, offering improved precision and reliability in LC-MS/MS assays. The compound maintains the pharmacological properties of Saquinavir, facilitating consistent comparative studies without altering biological activity.
Saquinavir-d9 structure
Saquinavir-d9 structure
商品名:Saquinavir-d9
CAS番号:1356355-11-7
MF:C38H50N6O5
メガワット:670.8408
CID:1060681
PubChem ID:45040389

Saquinavir-d9 化学的及び物理的性質

名前と識別子

    • Saquinavir-d9
    • (2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide
    • HY-17007S
    • 1356355-11-7
    • Invirase-d9
    • DTXSID20662189
    • Ro 31-8959
    • J-006740
    • Fortovase-d9
    • N~1~-{(2S,3R)-3-Hydroxy-4-[(3S,4aS,8aS)-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}octahydroisoquinolin-2(1H)-yl]-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)-L-aspartamide
    • CS-0200894
    • DA-77682
    • インチ: InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30-,31-,32-,33+/m0/s1/i1D3,2D3,3D3
    • InChIKey: QWAXKHKRTORLEM-ABBOPLMISA-N
    • ほほえんだ: CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O

計算された属性

  • せいみつぶんしりょう: 679.44100
  • どういたいしつりょう: 679.44075943g/mol
  • 同位体原子数: 9
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 7
  • 重原子数: 49
  • 回転可能化学結合数: 13
  • 複雑さ: 1140
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 6
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 167Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

じっけんとくせい

  • ゆうかいてん: 119-1210C
  • PSA: 174.72000
  • LogP: 6.25150

Saquinavir-d9 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
S135002-1mg
Saquinavir-d9
1356355-11-7
1mg
$ 265.00 2023-09-06
1PlusChem
1P009EGZ-1mg
Saquinavir-D9
1356355-11-7 ≥99% deuterated forms (d1-d9)
1mg
$439.00 2023-12-22
ChemScence
CS-0200894-10mg
Saquinavir-d9
1356355-11-7
10mg
$0.0 2022-04-27
SHENG KE LU SI SHENG WU JI SHU
sc-220092-1 mg
Saquinavir-d9,
1356355-11-7
1mg
¥3,234.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-220092-1mg
Saquinavir-d9,
1356355-11-7
1mg
¥3234.00 2023-09-05
ChemScence
CS-0200894-1mg
Saquinavir-d9
1356355-11-7
1mg
$0.0 2022-04-27
TRC
S135002-10mg
Saquinavir-d9
1356355-11-7
10mg
$ 2101.00 2023-09-06
A2B Chem LLC
AE37859-1mg
Saquinavir-D9
1356355-11-7 ≥99% deuterated forms (d1-d9)
1mg
$324.00 2024-04-20

Saquinavir-d9 関連文献

Saquinavir-d9に関する追加情報

Introduction to Saquinavir-d9 (CAS No: 1356355-11-7) in Modern Pharmaceutical Research

Saquinavir-d9, a deuterated derivative of the well-known antiretroviral drug Saquinavir, is a compound of significant interest in the field of pharmaceutical chemistry. With a CAS number of 1356355-11-7, this molecule has garnered attention for its potential applications in drug development, particularly in the study of protease inhibitors used to treat HIV/AIDS. The introduction of deuterium atoms into the molecular structure not only enhances the metabolic stability of the compound but also offers insights into its pharmacokinetic properties, making it a valuable tool for researchers.

The development of Saquinavir-d9 is rooted in the broader context of antiretroviral therapy, where protease inhibitors play a crucial role. Protease inhibitors, such as Saquinavir, work by inhibiting the protease enzyme HIV-1 protease, which is essential for the maturation of viral particles. By blocking this enzyme, Saquinavir-d9 helps to prevent the replication of HIV, thereby controlling the infection. The deuterated version of Saquinavir is particularly interesting because it can exhibit improved pharmacokinetic profiles, including longer half-life and reduced susceptibility to metabolic degradation.

In recent years, there has been a surge in research focused on optimizing existing antiretroviral drugs through structural modifications. The use of deuterium labeling is one such approach that has shown promise in enhancing drug efficacy and reducing side effects. Saquinavir-d9, as a result, represents a significant advancement in this area. Studies have demonstrated that deuterated protease inhibitors can exhibit greater resistance to enzymatic degradation, leading to more consistent therapeutic levels in patients.

The pharmacological properties of Saquinavir-d9 have been extensively studied in both preclinical and clinical settings. One notable aspect is its improved bioavailability compared to its non-deuterated counterpart. This enhancement is attributed to the increased metabolic stability provided by the deuterium atoms, which slow down the breakdown processes within the body. Such improvements are critical for ensuring that patients receive adequate therapeutic doses over extended periods, thereby improving treatment outcomes.

Moreover, the use of Saquinavir-d9 in research has provided valuable insights into the mechanisms of drug resistance in HIV/AIDS. By studying how deuterated protease inhibitors interact with viral enzymes, scientists have been able to identify new targets for drug development. This knowledge is essential for designing next-generation antiretroviral drugs that can overcome existing resistance mechanisms and provide more effective treatment options for patients.

The synthesis of Saquinavir-d9 involves complex organic chemistry techniques, including stereoselective reactions and deuterium incorporation methods. These synthetic pathways are critical for ensuring high purity and yield, which are essential for pharmaceutical applications. Researchers have developed innovative methodologies to achieve precise deuterium labeling, allowing for the production of Saquinavir-d9 with minimal impurities.

In conclusion, Saquinavir-d9 (CAS No: 1356355-11-7) is a groundbreaking compound in the field of antiretroviral therapy. Its unique structure and improved pharmacokinetic properties make it a valuable tool for both research and clinical applications. As our understanding of HIV/AIDS continues to evolve, compounds like Saquinavir-d9 will play an increasingly important role in developing more effective and sustainable treatment strategies.

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